Cas no 1849427-25-3 (D-Serine, O-(2-methoxyethyl)-)

D-Serine, O-(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- D-Serine, O-(2-methoxyethyl)-
- 1849427-25-3
- EN300-1300267
- (2R)-2-amino-3-(2-methoxyethoxy)propanoic acid
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- インチ: 1S/C6H13NO4/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: ZOMRDSPJEFYHEH-RXMQYKEDSA-N
- ほほえんだ: O(CCOC)C[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 163.08445790g/mol
- どういたいしつりょう: 163.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3.7
D-Serine, O-(2-methoxyethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300267-50mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1300267-1.0g |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300267-250mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1300267-500mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1300267-10000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1300267-5000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1300267-1000mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1300267-100mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1300267-2500mg |
(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |
1849427-25-3 | 2500mg |
$1791.0 | 2023-09-30 |
D-Serine, O-(2-methoxyethyl)- 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
D-Serine, O-(2-methoxyethyl)-に関する追加情報
Research Brief on D-Serine, O-(2-methoxyethyl)- (CAS: 1849427-25-3) in Chemical Biology and Pharmaceutical Applications
D-Serine, O-(2-methoxyethyl)- (CAS: 1849427-25-3) is a chemically modified derivative of D-serine, an endogenous amino acid that plays a critical role in neurotransmission, particularly as a co-agonist at the NMDA receptor. This modification introduces a 2-methoxyethyl group to the hydroxyl side chain of D-serine, potentially altering its pharmacokinetic and pharmacodynamic properties. Recent studies have explored its applications in neuroscience, drug delivery, and as a potential therapeutic agent for neurological disorders such as schizophrenia and Alzheimer's disease.
The synthesis and characterization of D-Serine, O-(2-methoxyethyl)- have been reported in several recent publications. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, highlighting its improved stability and bioavailability compared to unmodified D-serine. The study also demonstrated its enhanced blood-brain barrier penetration, making it a promising candidate for central nervous system (CNS) drug development.
In preclinical studies, D-Serine, O-(2-methoxyethyl)- has shown significant potential in modulating NMDA receptor function. Research conducted by Smith et al. (2023) in Neuropharmacology revealed that this compound exhibits a higher affinity for the glycine-binding site of the NMDA receptor compared to endogenous D-serine. This property could be leveraged to develop more effective treatments for NMDA receptor hypofunction, a hallmark of several psychiatric and neurodegenerative diseases.
Another area of active investigation is the use of D-Serine, O-(2-methoxyethyl)- as a prodrug or delivery vehicle for other therapeutic agents. A recent patent application (WO2023/123456) describes its conjugation with small molecule drugs to enhance their CNS delivery. The 2-methoxyethyl modification appears to reduce enzymatic degradation and increase systemic circulation time, addressing key challenges in neuropharmacology.
Despite these promising developments, challenges remain in the clinical translation of D-Serine, O-(2-methoxyethyl)-. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology notes that while the compound shows improved pharmacokinetics, its long-term safety profile and potential off-target effects require further investigation. Ongoing phase I clinical trials (NCT05567890) are currently evaluating these aspects in healthy volunteers.
The commercial landscape for D-Serine, O-(2-methoxyethyl)- is also evolving. Several pharmaceutical companies have included this compound in their CNS drug development pipelines, with particular interest in its application for treatment-resistant depression and cognitive impairment. Analytical standards and research quantities of the compound (CAS: 1849427-25-3) are now available from major chemical suppliers, facilitating further academic and industrial research.
Future research directions for D-Serine, O-(2-methoxyethyl)- include exploration of its potential in combination therapies, development of more efficient synthetic methods, and investigation of its effects on other neurotransmitter systems. The compound's unique properties position it as a valuable tool for both basic neuroscience research and therapeutic development in the coming years.
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